molecular formula C13H10ClN3O5S B5878865 N'-{[(4-chlorophenyl)sulfonyl]oxy}-4-nitrobenzenecarboximidamide

N'-{[(4-chlorophenyl)sulfonyl]oxy}-4-nitrobenzenecarboximidamide

Cat. No. B5878865
M. Wt: 355.75 g/mol
InChI Key: KVFHSBXNOLVSKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(4-chlorophenyl)sulfonyl]oxy}-4-nitrobenzenecarboximidamide, commonly known as N-(4-chlorophenylsulfonyl)-4-nitrobenzenecarboximidamide (NCN), is a chemical compound that has been widely used in scientific research. This compound is a potent inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR), a protein that regulates the transport of chloride ions across cell membranes. NCN has been used in various studies to investigate the role of CFTR in different physiological and pathological processes.

Mechanism of Action

N'-{[(4-chlorophenyl)sulfonyl]oxy}-4-nitrobenzenecarboximidamide is a potent inhibitor of CFTR. It binds to the protein and prevents it from functioning properly. This leads to a decrease in the transport of chloride ions across cell membranes. The inhibition of CFTR by N'-{[(4-chlorophenyl)sulfonyl]oxy}-4-nitrobenzenecarboximidamide has been shown to have various physiological and pathological effects.
Biochemical and Physiological Effects:
The inhibition of CFTR by N'-{[(4-chlorophenyl)sulfonyl]oxy}-4-nitrobenzenecarboximidamide has been shown to have various biochemical and physiological effects. Inhibition of CFTR can lead to an increase in the viscosity of mucus in the lungs, which can impair lung function. It can also affect the transport of ions and water across the intestinal epithelium, leading to diarrhea. N'-{[(4-chlorophenyl)sulfonyl]oxy}-4-nitrobenzenecarboximidamide has also been shown to affect the secretion of insulin in the pancreas, which can lead to the development of diabetes.

Advantages and Limitations for Lab Experiments

N'-{[(4-chlorophenyl)sulfonyl]oxy}-4-nitrobenzenecarboximidamide has been widely used in various lab experiments to investigate the role of CFTR in different physiological and pathological processes. One advantage of using N'-{[(4-chlorophenyl)sulfonyl]oxy}-4-nitrobenzenecarboximidamide is that it is a potent and specific inhibitor of CFTR. This allows researchers to investigate the effects of CFTR inhibition on different tissues and organs. However, one limitation of using N'-{[(4-chlorophenyl)sulfonyl]oxy}-4-nitrobenzenecarboximidamide is that it can have off-target effects on other proteins. Therefore, it is essential to use appropriate controls and verify the specificity of N'-{[(4-chlorophenyl)sulfonyl]oxy}-4-nitrobenzenecarboximidamide in each experiment.

Future Directions

There are several future directions for research on N'-{[(4-chlorophenyl)sulfonyl]oxy}-4-nitrobenzenecarboximidamide. One direction is to investigate the effects of CFTR inhibition on different tissues and organs in animal models of cystic fibrosis and other diseases. Another direction is to develop more potent and specific inhibitors of CFTR that can be used in clinical settings. Additionally, it would be interesting to investigate the role of CFTR in other physiological and pathological processes, such as cancer and inflammation.
Conclusion:
In conclusion, N-(4-chlorophenylsulfonyl)-4-nitrobenzenecarboximidamide (N'-{[(4-chlorophenyl)sulfonyl]oxy}-4-nitrobenzenecarboximidamide) is a chemical compound that has been widely used in scientific research to investigate the role of CFTR in different physiological and pathological processes. N'-{[(4-chlorophenyl)sulfonyl]oxy}-4-nitrobenzenecarboximidamide is a potent inhibitor of CFTR and has been shown to have various biochemical and physiological effects. While N'-{[(4-chlorophenyl)sulfonyl]oxy}-4-nitrobenzenecarboximidamide has some limitations, it remains a valuable tool for investigating the role of CFTR in different tissues and organs. Future research on N'-{[(4-chlorophenyl)sulfonyl]oxy}-4-nitrobenzenecarboximidamide and CFTR could lead to new insights into the development and treatment of various diseases.

Synthesis Methods

N'-{[(4-chlorophenyl)sulfonyl]oxy}-4-nitrobenzenecarboximidamide can be synthesized using a multistep reaction starting from 4-nitrobenzoyl chloride and 4-chlorobenzenesulfonyl chloride. The reaction involves the formation of an intermediate which is then treated with ammonium hydroxide to yield N'-{[(4-chlorophenyl)sulfonyl]oxy}-4-nitrobenzenecarboximidamide. The synthesis of N'-{[(4-chlorophenyl)sulfonyl]oxy}-4-nitrobenzenecarboximidamide has been described in detail in various scientific publications.

Scientific Research Applications

N'-{[(4-chlorophenyl)sulfonyl]oxy}-4-nitrobenzenecarboximidamide has been used in various scientific studies to investigate the role of CFTR in different physiological and pathological processes. CFTR is a protein that is expressed in various tissues, including the lungs, pancreas, and intestines. It plays a crucial role in regulating the transport of chloride ions across cell membranes. Mutations in the CFTR gene can lead to the development of cystic fibrosis, a life-threatening genetic disorder that affects the lungs, pancreas, and other organs.

properties

IUPAC Name

[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 4-chlorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O5S/c14-10-3-7-12(8-4-10)23(20,21)22-16-13(15)9-1-5-11(6-2-9)17(18)19/h1-8H,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVFHSBXNOLVSKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=NOS(=O)(=O)C2=CC=C(C=C2)Cl)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C(=N/OS(=O)(=O)C2=CC=C(C=C2)Cl)/N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-{[(4-chlorophenyl)sulfonyl]oxy}-4-nitrobenzenecarboximidamide

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